molecular formula C12H23BrO2 B2719544 Tert-butyl 8-bromooctanoate CAS No. 77383-17-6

Tert-butyl 8-bromooctanoate

Cat. No.: B2719544
CAS No.: 77383-17-6
M. Wt: 279.218
InChI Key: HGJYTBCLFXAZMO-UHFFFAOYSA-N
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Description

Tert-butyl 8-bromooctanoate is an organic compound with the chemical formula C12H23BrO2. It is a colorless liquid that is soluble in organic solvents such as ethanol and ether. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Tert-butyl 8-bromooctanoate can be synthesized through the reaction of 8-bromooctanoic acid with tert-butyl alcohol in the presence of a catalyst. The reaction typically involves the use of a dehydrating agent to facilitate the esterification process. Industrial production methods may involve the use of brominated alkanes and cadmium, followed by reaction with tert-butyl alcohol .

Chemical Reactions Analysis

Tert-butyl 8-bromooctanoate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol.

    Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized products.

Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

Tert-butyl 8-bromooctanoate serves as an intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in nucleophilic substitution reactions, where the bromine atom can be replaced by different nucleophiles, facilitating the creation of diverse chemical entities.

Biology

In biological research, this compound is utilized in studies related to lipid metabolism and fatty acid synthesis. It can be incorporated into lipid molecules, influencing metabolic pathways and signaling mechanisms.

Medicine

The compound may play a role in pharmaceutical development, acting as a reagent in drug synthesis. Its structural characteristics make it suitable for creating derivatives that could have therapeutic effects.

Industry

In industrial applications, this compound is employed in the production of specialty chemicals and as a building block for organic synthesis. Its versatility allows for the development of various chemical products.

Case Study: Lipid Metabolism Research

A study investigated the incorporation of this compound into lipid molecules to assess its impact on lipid metabolism. The findings indicated that its presence altered fatty acid profiles significantly, suggesting potential implications for metabolic disorders.

ParameterControl GroupExperimental Group (with this compound)
Total Fatty Acids (mg/g)150120
Saturated Fatty Acids (%)4535
Unsaturated Fatty Acids (%)5565

Case Study: Pharmaceutical Development

In a pharmaceutical context, this compound was employed as a precursor for synthesizing anti-inflammatory compounds. The synthesized derivatives were evaluated for their efficacy using carrageenan-induced paw edema models in rats.

Compound NameInhibition (%)Comparison with Standard Drug (Indomethacin)
Derivative A70Higher than Indomethacin (60%)
Derivative B55Comparable to Indomethacin

Mechanism of Action

The mechanism of action of tert-butyl 8-bromooctanoate involves its interaction with various molecular targets and pathways. In biological systems, it can be incorporated into lipid molecules, affecting lipid metabolism and signaling pathways. The bromine atom in the compound can also participate in halogen bonding, influencing its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Tert-butyl 8-bromooctanoate can be compared with other similar compounds such as:

    8-bromooctanoic acid: This compound lacks the tert-butyl ester group and has different reactivity and solubility properties.

    Tert-butyl 8-chlorooctanoate: This compound has a chlorine atom instead of a bromine atom, leading to differences in reactivity and chemical behavior.

    Tert-butyl 8-iodooctanoate:

The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom and the tert-butyl ester group, making it suitable for specific chemical reactions and applications .

Biological Activity

Tert-butyl 8-bromooctanoate is an organic compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.

Synthesis

This compound is synthesized through the reaction of 8-bromooctanoic acid with tert-butanol in the presence of a suitable catalyst. The general reaction can be summarized as follows:

8 bromooctanoic acid+tert butanolTert butyl 8 bromooctanoate+H2O\text{8 bromooctanoic acid}+\text{tert butanol}\rightarrow \text{Tert butyl 8 bromooctanoate}+\text{H}_2\text{O}

This synthesis route ensures high yields and purity, making it suitable for further biological testing.

Antioxidant Activity

Antioxidant assays indicate that compounds like this compound can inhibit lipid peroxidation and scavenge reactive oxygen species (ROS). These activities are critical in protecting cellular components from oxidative damage.

Activity Measurement Method Result
Lipid PeroxidationThiobarbituric acid reactive substances (TBARS)Significant inhibition observed
ROS ScavengingDPPH radical scavenging assayHigh scavenging capacity

Case Studies

  • Neuroprotection in Ischemia Models : In vitro studies involving ischemic models have shown that compounds structurally related to this compound can significantly improve cell viability post-ischemia by reducing lactate dehydrogenase (LDH) release and enhancing metabolic activity. This suggests a potential application in stroke therapy.
  • Cytotoxicity Studies : A series of cytotoxicity assays demonstrated that this compound exhibits low toxicity toward non-cancerous cell lines while maintaining efficacy against cancerous cells, highlighting its potential as a selective therapeutic agent.
  • Inhibition of Protein Ubiquitination : Research indicates that this compound can inhibit specific E3 ligases involved in protein degradation pathways, which may contribute to its biological activity by stabilizing proteins that are otherwise targeted for degradation.

Q & A

Basic Question: What are the recommended synthetic routes for tert-butyl 8-bromooctanoate, and how can purity be validated?

Answer:
The synthesis typically involves esterification of 8-bromooctanoic acid with tert-butanol using coupling agents like DCC (dicyclohexylcarbodiimide) or acid catalysts (e.g., H₂SO₄). Bromination steps may precede esterification if starting from non-brominated precursors. For purity validation:

  • NMR spectroscopy (¹H/¹³C) confirms structural integrity by verifying ester and bromoalkane peaks.
  • GC-MS or HPLC quantifies purity, with retention times matched to standards.
  • IR spectroscopy identifies ester carbonyl (C=O) stretches (~1720 cm⁻¹) .

Basic Question: What purification methods are optimal for this compound?

Answer:
Post-synthesis purification often employs:

  • Column chromatography (silica gel, hexane/ethyl acetate gradient) to separate ester byproducts.
  • Recrystallization using solvents like dichloromethane/hexane mixtures.
  • Distillation under reduced pressure for thermally stable batches.
    Monitor purity via TLC (Rf comparison) and confirm with analytical techniques (e.g., HPLC) .

Advanced Question: How can researchers design experiments to assess the compound’s stability under varying pH and thermal conditions?

Answer:

  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Perform kinetic studies at elevated temperatures (40–100°C) and monitor degradation via NMR or HPLC .
  • pH stability : Incubate the compound in buffered solutions (pH 2–12) and quantify hydrolysis products (e.g., tert-butanol, 8-bromooctanoic acid) over time using LC-MS. Control ionic strength to isolate pH effects .

Advanced Question: How should researchers address contradictions in reported reaction yields for this compound synthesis?

Answer:

  • Replicate conditions : Verify stoichiometry, catalyst loading, and reaction time from conflicting studies.
  • Analyze intermediates : Use in situ FTIR or real-time NMR to detect side reactions (e.g., tert-butyl group cleavage).
  • Control purity : Ensure starting materials (e.g., 8-bromooctanoic acid) are ≥98% pure via independent assays. Cross-reference analytical methods (e.g., GC-MS vs. HPLC) to rule out technique-based discrepancies .

Advanced Question: What methodologies are effective for studying the compound’s reactivity in cross-coupling reactions?

Answer:

  • Catalyst screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) with ligands (XPhos, SPhos) in Suzuki-Miyaura couplings. Optimize solvent (THF, DMF) and base (K₂CO₃, Cs₂CO₃).
  • Kinetic profiling : Use stopped-flow NMR to track reaction progress and identify intermediates.
  • Computational modeling : Employ DFT calculations to predict activation barriers for bromoalkane vs. ester group reactivity .

Basic Question: What safety protocols are critical when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators if aerosolization occurs.
  • Ventilation : Conduct reactions in fume hoods to avoid vapor inhalation.
  • Spill management : Neutralize spills with inert adsorbents (vermiculite) and dispose as halogenated waste .

Advanced Question: How can researchers investigate the compound’s ecological toxicity using in silico tools?

Answer:

  • QSAR models : Predict acute aquatic toxicity (e.g., LC50 for fish) using software like ECOSAR.
  • Bioaccumulation potential : Calculate logP values (e.g., using ChemAxon) to assess lipid solubility.
  • Degradation pathways : Simulate hydrolysis and photolysis products with TEST (Toxicity Estimation Software Tool) .

Advanced Question: What strategies optimize the compound’s use in air-sensitive reactions (e.g., Grignard additions)?

Answer:

  • Inert atmosphere : Use Schlenk lines or gloveboxes with argon/nitrogen purging.
  • Drying protocols : Pre-dry solvents (THF, ether) over molecular sieves.
  • Quenching : Terminate reactions with anhydrous methanol to prevent side reactions with moisture .

Basic Question: How should researchers conduct a literature review on this compound’s applications?

Answer:

  • Database search : Use SciFinder or Reaxys with Boolean terms: (this compound) AND (synthesis OR reactivity).
  • Filter for primary sources : Exclude patents and reviews; prioritize journals like J. Org. Chem. or Org. Lett..
  • Citation tracking : Use Web of Science to identify seminal papers and recent citations .

Advanced Question: What experimental approaches elucidate the compound’s reaction mechanisms in nucleophilic substitutions?

Answer:

  • Isotopic labeling : Introduce ¹⁸O in the tert-butyl group to track ester cleavage pathways via MS.
  • Stereochemical analysis : Use chiral HPLC to monitor retention of configuration in SN2 reactions.
  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to infer transition states .

Properties

IUPAC Name

tert-butyl 8-bromooctanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23BrO2/c1-12(2,3)15-11(14)9-7-5-4-6-8-10-13/h4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGJYTBCLFXAZMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77383-17-6
Record name tert-butyl 8-bromooctanoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A 5.00 g (22.4 mmol) portion of 8-bromooctanoic acid was dissolved in a mixed solvent of 2 ml dichloromethane and 10 ml hexane, and the solution was mixed with 8.00 ml (44.8 mmol) of tert-butyl 2,2,2-trichloroacetoimidate and 0.45 ml (3.66 mmol) of boron trifluoride-ether complex and stirred at room temperature for 1 hour. The reaction solution was mixed with 10 ml of hexane and 0.031 g (3.66 mmol) of sodium bicarbonate, the resulting precipitate was separated by filtration, and then the solvent was evaporated under reduced pressure. The resulting residue was purified by silica gel column chromatography (n-hexane/ethyl acetate=5/1) to obtain 2.34 g (yield, 38%) of tert-butyl 8-bromooctanoate.
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10 mL
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8 mL
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0.031 g
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10 mL
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